
Cyclopentanone
Overview
Description
Cyclopentanone is a clear, colorless liquid with a peppermint-like odor. It is classified as a cyclic ketone with the molecular formula C₅H₈O. The structure of this compound consists of a five-membered ring with a carbonyl (C=O) group attached. This compound is known for its stability, although it can form explosive peroxides when exposed to air for prolonged periods .
Preparation Methods
Cyclopentanone can be synthesized through various methods, depending on the starting materials and conditions:
Oxidation of Cyclopentanol: One common method involves the oxidation of cyclopentanol using Jones reagent, which is a mixture of chromium trioxide and sulfuric acid in acetone.
Ketonization of Adipic Acid: Another method involves the ketonization of adipic acid upon treatment with barium hydroxide at elevated temperatures.
Conversion from Furfural: This compound can also be produced from furfural using catalysts such as Cu-Co or Ru/C with Al₁₁.₆PO₂₃.₇ under specific conditions
Chemical Reactions Analysis
Cyclopentanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound oxime or other derivatives.
Reduction: It can be reduced to cyclopentanol using hydrogenation catalysts.
Substitution: this compound can undergo substitution reactions, such as the formation of cyclopentyl derivatives.
Aldol Condensation: This compound can participate in aldol condensation reactions to form larger cyclic compounds
Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis and Medicinal Applications
1.1 Synthesis of Biologically Active Compounds
Cyclopentanone serves as a crucial starting material in the synthesis of various biologically active compounds. Research has shown that it can be utilized to synthesize derivatives like 4H-pyran , which are important in pharmaceuticals and agrochemicals. These derivatives exhibit a range of biological activities, including antitumor and antimicrobial effects. For instance, studies have reported the synthesis of polyfunctionalized 4H-pyran derivatives that demonstrate significant inhibitory effects on cancer cell lines, highlighting their potential as anticancer agents .
1.2 Chalcone Derivatives
This compound is also involved in the preparation of chalcone derivatives, which are recognized for their medicinal properties. Chalcones serve as privileged structures in drug discovery, showing promise against various diseases such as cancer and inflammation. The incorporation of this compound into chalcone structures has been explored to enhance their biological activities .
1.3 Neuroprotective Agents
Recent studies have investigated this compound derivatives for their neuroprotective properties, particularly in treating Alzheimer's disease (AD). One derivative, 2-(hydroxyl-(3-nitrophenyl)methyl)this compound (3NCP) , was found to alleviate memory impairment in a mouse model of AD by reducing amyloid plaque formation and inhibiting beta-secretase activity. These findings suggest that this compound derivatives could be promising candidates for AD treatment .
Agricultural Applications
2.1 Alternative to Conventional Insecticides
This compound has been evaluated as a potential alternative to synthetic insecticides in agricultural settings. Studies indicate that granular formulations of this compound can effectively control mosquito populations when incorporated into outdoor surveillance devices. The persistence and efficacy of this compound granules were tested against mosquitoes, demonstrating significant mortality rates and suggesting its utility in integrated pest management strategies .
Physical Chemistry Applications
3.1 Reaction Mechanisms
In physical chemistry, this compound is studied for its reaction mechanisms under various conditions. Research has focused on its low-temperature oxidation processes, revealing insights into its behavior as a reactant in complex chemical reactions . These studies contribute to a deeper understanding of this compound's reactivity and potential applications in synthetic organic chemistry.
Data Table: Summary of this compound Applications
Mechanism of Action
The mechanism of action of cyclopentanone involves its ability to act as an intermediate in various chemical reactions. It can participate in nucleophilic addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Cyclopentanone can be compared with other cyclic ketones such as cyclohexanone, 2-pentanone, and 3-pentanone:
Cyclohexanone: Similar to this compound but with a six-membered ring. It is used in the production of nylon and other polymers.
2-Pentanone: A linear ketone with a similar molecular weight but different reactivity and applications.
3-Pentanone: Another linear ketone with distinct properties and uses.
This compound is unique due to its five-membered ring structure, which imparts specific chemical reactivity and stability.
Biological Activity
Cyclopentanone (C5H8O) is a cyclic ketone that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its antioxidant, antibacterial, cytotoxic, and other relevant biological properties, supported by data tables and case studies.
This compound is characterized by its five-membered ring structure with a carbonyl group. Its molecular structure contributes to its reactivity and interaction with biological systems.
1. Antioxidant Activity
This compound derivatives have shown significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. A study reported that certain this compound derivatives exhibited remarkable inhibition of lipid peroxidation, indicating their potential as antioxidants . The antioxidant activity is often measured using assays like the DPPH radical scavenging method.
2. Antibacterial Activity
This compound and its derivatives have demonstrated notable antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies revealed that this compound exhibited significant zones of inhibition, particularly against antibiotic-resistant strains .
Bacteria Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
E. coli | 15 | |
Staphylococcus aureus | 20 | |
Ampicillin-resistant E. cloacae | 18 |
3. Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. One study indicated that this compound derivatives exhibited cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Antioxidant Mechanism : this compound acts by scavenging free radicals and reducing oxidative stress markers.
- Antibacterial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death.
- Cytotoxic Mechanism : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors.
Study 1: Antioxidant Properties
A recent study synthesized several this compound derivatives and assessed their antioxidant capacity using the DPPH assay. Compound 2 was found to be the most effective, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .
Study 2: Antibacterial Efficacy
In an investigation into the antibacterial properties of this compound, researchers tested various concentrations against resistant bacteria strains. The results indicated that this compound not only inhibited growth but also showed potential for use in developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of cyclopentanone relevant to experimental design?
this compound (C₅H₈O) is a cyclic ketone with a molar mass of 84.12 g/mol, density of 0.95 g/cm³, melting point of -51.3°C, and boiling point of 131°C. Its vapor is 2.3 times denser than air and flammable, requiring careful handling to avoid combustion . Its solubility in water is limited but improves in organic solvents, making it suitable for reactions in non-polar media. Researchers must account for its irritant properties (skin, eyes, respiratory system) and use fume hoods and PPE during experiments .
Q. What are the standard synthetic routes for this compound in laboratory settings?
Common methods include:
- Thermochemical pathways : Catalytic hydrogenation of cyclopentene oxide or oxidation of cyclopentanol using Cr-based catalysts .
- Biochemical routes : Enzymatic oxidation of cyclopentanol via this compound 1,2-monooxygenase (CpnB) in Comamonas spp., which is scalable using E. coli-expressed enzymes .
- Biomass-derived synthesis : Catalytic conversion of furfural (from lignocellulosic biomass) using Pt or Pd catalysts under hydrogenation conditions .
Q. How should this compound be stored and handled to ensure safety and stability?
Store in airtight containers in cool (<25°C), ventilated areas away from ignition sources. Avoid prolonged air exposure to prevent peroxide formation. Use inert gas purging for long-term storage. Compatibility testing with elastomers (e.g., fluorocarbons, neoprene) is critical due to its solvent properties, which can degrade seals and fuel lines .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., CH···O hydrogen bonding) influence this compound’s spectroscopic and reactivity profiles?
this compound exhibits CH···O hydrogen bonding in dimeric forms, confirmed by temperature-dependent IR and Raman studies. This interaction splits the ν(CO) vibrational mode (~1,740 cm⁻¹) into multiple peaks, previously misattributed to Fermi resonance. Computational modeling (DFT) and isotopic substitution (deuterated analogs) validate these associations, impacting solvent effects and reaction kinetics .
Q. What strategies mitigate this compound’s oxidative instability in fuel-blend applications?
this compound’s oxidation in fuel blends (e.g., with alkenes) is accelerated by radical chain mechanisms. Mitigation approaches include:
- Additive engineering : Incorporating antioxidants like hindered phenols or aromatic amines to scavenge free radicals .
- Blend optimization : Limiting alkene content and using isoalkanes (e.g., isooctane) to reduce oxidative triggers .
- Storage protocols : Maintaining low temperatures and anaerobic conditions to delay peroxide formation .
Q. How can computational models resolve contradictions in this compound’s thermodynamic data (e.g., heat capacity, phase behavior)?
Discrepancies in heat capacity (e.g., ~190–353 K range) arise from experimental calibration errors or impurities. Researchers use:
- Quantum-chemical calculations : Gaussian or ORCA software to predict thermodynamic properties (e.g., entropy, enthalpy) via ab initio methods .
- Statistical thermodynamics : Applying QSPR (Quantitative Structure-Property Relationship) models to interpolate/extrapolate experimental data gaps .
Q. What catalytic systems enhance this compound’s utility in Baeyer-Villiger oxidations or alkene functionalization?
- Baeyer-Villiger oxidations : this compound 1,2-monooxygenase (CpnB) from Comamonas spp. shows broad substrate specificity for ketone-to-lactone conversions, though enantioselectivity varies .
- Alkene oxidation : this compound acts as a co-catalyst in low-temperature alkene epoxidation using Mn or Fe porphyrin catalysts, with DFT studies revealing radical-mediated pathways .
Q. How do material compatibility challenges affect this compound’s application in fuel or polymer systems?
this compound causes significant swelling in elastomers (e.g., fluorocarbons, neoprene) at >20% blends, as shown in Hansen solubility tests and engine exposure studies. Mitigation involves:
- Material substitution : Using chemically resistant polymers like PTFE or Viton .
- Blend optimization : Limiting this compound to <10% in fuel formulations to reduce solvent aggression .
Q. Methodological Guidance
Q. What experimental techniques characterize this compound’s vibrational and electronic spectra?
- IR/Raman spectroscopy : Assign peaks using isotopic labeling (e.g., d₈-cyclopentanone) and normal coordinate analysis (NCA) with force fields derived from cyclohexanone .
- UV-Vis spectroscopy : Track n→π* transitions (~280 nm) to study solvent effects or photodegradation kinetics .
Q. How can biomass-derived this compound achieve cost parity with petroleum-based production?
Bio-based routes (e.g., lignocellulosic furfural conversion) achieve ~5–6/kg. Key optimizations include:
- Catalyst design : Bimetallic Pt-Re catalysts improve furfural hydrogenation selectivity .
- Process intensification : Continuous flow reactors enhance yield and reduce energy input .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s role in Low-Speed Pre-Ignition (LSPI) in engines?
While this compound blends initially showed LSPI risks in turbocharged engines, subsequent studies attribute this to alkene contaminants. Resolution strategies:
- Fuel purification : Distillation or adsorption to remove alkene impurities .
- Engine calibration : Adjusting ignition timing and fuel injection pressure to mitigate pre-ignition .
Properties
IUPAC Name |
cyclopentanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTOWKSIORTVQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Record name | CYCLOPENTANONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOPENTANONE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029154 | |
Record name | Cyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC], CLEAR COLOURLESS LIQUID., liquid; agreeable odour somewhat like peppermint | |
Record name | CYCLOPENTANONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclopentanone | |
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Record name | Cyclopentanone | |
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Record name | Cyclopentanone | |
Source | Human Metabolome Database (HMDB) | |
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Record name | CYCLOPENTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Cyclopentanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
267.17 °F at 760 mmHg (NTP, 1992), 130.6 °C AT 760 MM HG, 130.00 to 131.00 °C. @ 760.00 mm Hg, 131 °C | |
Record name | CYCLOPENTANONE | |
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Record name | Cyclopentanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |
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Flash Point |
86 °F (NTP, 1992), 87 °F (CLOSED CUP), 26 °C | |
Record name | CYCLOPENTANONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOPENTANONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |
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Record name | CYCLOPENTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Sol in alcohol, acetone, ether, Estimated water solubility of 9175 mg/l, Solubility in water: poor, water; miscible in ether, Miscible at room temperature (in ethanol) | |
Record name | CYCLOPENTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOPENTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Cyclopentanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.94869 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.950-0.960 | |
Record name | CYCLOPENTANONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOPENTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Cyclopentanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.3 (AIR= 1), Relative vapor density (air = 1): 2.3 | |
Record name | CYCLOPENTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOPENTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
11.4 [mmHg], 11.4 mm Hg at 25 °C | |
Record name | Cyclopentanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | CYCLOPENTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WATER-WHITE, MOBILE LIQUID | |
CAS No. |
120-92-3 | |
Record name | CYCLOPENTANONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOPENTANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220W81TN3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOPENTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclopentanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOPENTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-60.3 °F (NTP, 1992), -51.3 °C, -58 °C, -51 °C | |
Record name | CYCLOPENTANONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CYCLOPENTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclopentanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOPENTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.